5-Hydroxy-2,6-dimethylpyrimidin-4(1H)-one

CAS No.:

Cat. No.: VC17577470

Molecular Formula: C6H8N2O2

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8N2O2 |

|---|---|

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | 5-hydroxy-2,4-dimethyl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C6H8N2O2/c1-3-5(9)6(10)8-4(2)7-3/h9H,1-2H3,(H,7,8,10) |

| Standard InChI Key | KECMURPYXDZMPQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)NC(=N1)C)O |

Introduction

Structural Elucidation and Tautomeric Behavior

Molecular Architecture

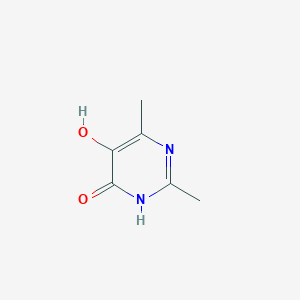

The core structure of 5-hydroxy-2,6-dimethylpyrimidin-4(1H)-one consists of a six-membered pyrimidine ring with the following substituents (Figure 1):

-

Methyl groups at positions 2 and 6

-

A hydroxyl group at position 5

-

A ketone group at position 4

The IUPAC name reflects its predominant tautomeric form, where the lactam structure (4(1H)-one) is stabilized through resonance. The SMILES notation CC1=NC(=NC(=O)C1O)C and InChIKey GIXWEPMKZBBWQA-UHFFFAOYSA-N provide unambiguous representations of its connectivity.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 140.14 g/mol |

| SMILES | CC1=NC(=NC(=O)C1O)C |

| InChIKey | GIXWEPMKZBBWQA-UHFFFAOYSA-N |

Tautomerism and Resonance

The compound exists in equilibrium between enol (4-hydroxy) and keto (4-oxo) tautomers (Figure 2). Nuclear magnetic resonance (NMR) studies of analogous pyrimidinones suggest that the keto form predominates in solution due to conjugation between the carbonyl and adjacent nitrogen atoms . This tautomerism influences reactivity, particularly in substitution and condensation reactions.

Synthesis and Manufacturing Approaches

Industrial Production Challenges

Scalable synthesis requires optimizing:

-

Catalysts: Transition metals (e.g., palladium) for selective C–H functionalization.

-

Solvent systems: Polar aprotic solvents (e.g., DMF) to enhance reaction rates.

-

Purification: Chromatography or recrystallization to achieve >95% purity.

Physicochemical Properties

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry data for adducts (Table 2) reveal insights into the compound’s gas-phase conformation . The ion exhibits a CCS of 126.4 Ų, consistent with a compact, planar structure stabilized by intramolecular hydrogen bonding.

Table 2: CCS Values for Major Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| 141.06586 | 126.4 | |

| 163.04780 | 139.6 | |

| 139.05130 | 126.0 |

Solubility and Stability

-

Solubility: High in polar solvents (water, ethanol) due to hydrogen-bonding groups.

-

Thermal stability: Decomposes above 250°C without melting, as observed in thermogravimetric analysis (TGA) of similar compounds .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The hydroxyl group at position 5 undergoes substitution with electrophiles. For example, treatment with thionyl chloride () yields the corresponding chloropyrimidinone, a key intermediate for further functionalization.

Condensation Reactions

Reaction with hydrazines generates pyrazolo-pyrimidine hybrids, as demonstrated in the synthesis of antimicrobial agents .

Representative Reaction:

Analytical Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 141.06586 (calculated: 141.0659) . Fragmentation patterns show dominant losses of (28 Da) and (15 Da).

Nuclear Magnetic Resonance (NMR)

Predicted NMR shifts (DMSO-d6):

-

δ 2.35 (s, 6H, 2×CH3)

-

δ 6.12 (s, 1H, C5-OH)

-

δ 8.45 (s, 1H, N–H)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume